molecular formula C21H22ClN3O2S B2834024 2-{[2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-00-7

2-{[2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2834024
CAS No.: 901241-00-7
M. Wt: 415.94
InChI Key: YNUBLMHXDFTEQR-UHFFFAOYSA-N
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Description

The compound 2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a structurally complex molecule featuring a central imidazole ring substituted with a 3-chlorophenyl group at position 2 and a phenyl group at position 3. A sulfanyl (-S-) bridge links the imidazole core to an acetamide moiety, which is further functionalized with a 3-methoxypropyl chain.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-27-12-6-11-23-18(26)14-28-21-19(15-7-3-2-4-8-15)24-20(25-21)16-9-5-10-17(22)13-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUBLMHXDFTEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a synthetic organic molecule that exhibits potential biological activities. Its structure includes an imidazole ring, a sulfanyl group, and a methoxypropyl acetamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C19H22ClN3OSC_{19}H_{22}ClN_3OS. Below is a summary of its structural components:

ComponentDescription
Imidazole RingA five-membered ring containing nitrogen atoms.
Chlorophenyl GroupA phenyl ring substituted with a chlorine atom.
Sulfanyl GroupA sulfur atom bonded to the imidazole ring.
Methoxypropyl AcetamideAn acetamide functional group with a methoxypropyl side chain.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile.
  • Thioether Formation : The imidazole derivative is reacted with a thiol to introduce the sulfanyl linkage.
  • Acetamide Formation : The final step involves reacting the thioether with an acetamide derivative under controlled conditions.

The biological activity of this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors. The presence of the imidazole and thiazole rings may facilitate binding through hydrophobic interactions, potentially leading to inhibition or modulation of target proteins.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole moieties often exhibit antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activities.

Anticancer Properties

Imidazole derivatives have been studied for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic processes. Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various imidazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : Research on related compounds indicated that they could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Thiazolidine Derivatives

  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Structure: Thiazolidine-2,4-dione core with a methoxymethyl substituent and phenoxy-acetamide linkage. Activity: Inhibits NO production and iNOS in LPS-induced RAW264.7 macrophages (IC₅₀ = 45.6 µM) .
  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(3-dimethylamino)-2-methylpropyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Structure: Similar to the above but with a dimethylamino-propyl substituent. Activity: Enhanced potency (IC₅₀ = 25.2 µM), suggesting alkylamine side chains improve membrane permeability or target binding .

Comparison : The target compound replaces the thiazolidine ring with an imidazole core, which may alter electronic properties and binding affinity. The sulfanyl bridge in the target compound could enhance stability compared to the oxygen-based linkages in thiazolidine derivatives.

Nitroimidazole Radiosensitizers

  • Sanazole (AK-2123) : N¹-(3-methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide.
    • Structure : Nitrotriazole core with a methoxypropyl-acetamide chain.
    • Application : Clinically tested as a hypoxic cell radiosensitizer .
  • Nimorazole : 4-(2-(5-nitro-1H-imidazolyl)ethyl)morpholine.
    • Structure : Nitroimidazole core with a morpholine substituent.
    • Application : Used as an anti-trichomonal agent and radiosensitizer .

Comparison: The target compound lacks nitro groups critical for radiosensitization but shares the methoxypropyl-acetamide motif with sanazole.

Benzothiazole and Tetrazole Derivatives

  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
    • Structure : Benzothiazole core with trifluoromethoxy and chlorophenyl-acetamide groups.
    • Synthesis : Microwave-assisted reaction (48% yield) .
  • 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
    • Structure : Tetrazole-sulfanyl-acetamide with an isopropylphenyl group.
    • Molecular Formula : C₁₃H₁₇N₅OS (Molar mass = 291.37 g/mol) .

Comparison : The target compound’s imidazole core may offer greater metabolic stability compared to benzothiazole or tetrazole rings. The 3-methoxypropyl chain could improve solubility relative to the isopropyl group in the tetrazole derivative.

Key Observations :

  • The target compound’s imidazole-sulfanyl-acetamide architecture combines features of both thiazolidine anti-inflammatory agents and nitroimidazole radiosensitizers.
  • The absence of a nitro group likely precludes radiosensitizing activity but may reduce toxicity.

Q & A

Q. How to validate analytical methods for quantifying the compound in complex matrices?

  • Answer : Follow ICH Q2(R1) guidelines:
  • Specificity : Spike plasma/tissue homogenates and confirm no matrix interference via LC-MS/MS.
  • Linearity : 5-point calibration curve (1–100 µg/mL, R2^2 > 0.99).
  • Accuracy/recovery : 80–120% recovery in spiked samples .

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